5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Description
5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol (CAS: 1187346-57-1) is a pyrimidine-derived compound featuring a central pyrimidine ring substituted at the 4-position with a 2-methoxyphenyl group and at the 2-position with a 5-methoxyphenol moiety. Its molecular formula is C₁₉H₁₇N₂O₄, with a molecular weight of 337.35 g/mol . This compound has garnered interest due to its structural similarity to bioactive pyrimidine derivatives, particularly those targeting viral entry mechanisms and enzyme inhibition .
Properties
IUPAC Name |
5-methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-12-7-8-14(16(21)9-12)18-15(10-19-11-20-18)13-5-3-4-6-17(13)23-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNQCVVMWPXUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions for this method are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
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Suzuki-Miyaura Coupling Reaction
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., NaOH or K2CO3)
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon)
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Industrial Production Methods
- The industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Conditions: Acidic or basic medium, controlled temperature
Products: Oxidized derivatives of the phenol and pyrimidine rings
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents, low temperatures
Products: Reduced forms of the compound, potentially altering the functional groups
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination)
Conditions: Solvent medium, room temperature or slightly elevated temperatures
Products: Substituted derivatives with halogen atoms replacing hydrogen atoms on the aromatic rings
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is with a molecular weight of 312.33 g/mol. The structure features a pyrimidine ring substituted with methoxy and phenolic groups, contributing to its reactivity and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Suzuki Coupling Reactions : Utilized for constructing the carbon framework.
- Reflux Conditions : Often employed to facilitate the reaction between intermediates.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting lipoxygenase enzymes involved in inflammatory processes. This inhibition could potentially lead to therapeutic applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that this compound effectively reduced lipoxygenase activity, which is crucial in the biosynthesis of leukotrienes involved in inflammation. The inhibition was quantified using enzyme assays, showing a significant decrease in leukotriene production at micromolar concentrations.
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and prostate cancer). Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Pharmaceutical Development
Due to its biological activity, this compound is being explored as a lead compound for drug development targeting inflammatory diseases and certain cancers.
Material Science
The compound's unique chemical properties make it suitable for developing advanced materials, including polymers with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may act as a co-catalyst in metal-catalyzed reactions, influencing the selectivity and efficiency of these processes . Additionally, it may exert its biological effects through oxidative mechanisms, triggering specific cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s logP (predicted ~2.9) is lower than dichlorobenzyl-substituted analogues (logP ~4.5), suggesting improved aqueous solubility .
- Crystallinity : Derivatives like 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () exhibit high crystallinity due to hydrogen bonding, whereas the unsaturated pyrimidine core in the target compound may reduce melting points, aiding formulation .
Antiviral Mechanisms
Pyrimidine derivatives disrupt viral entry by interfering with spike protein-receptor interactions. The target compound’s ortho-methoxy group may mimic tyrosine residues in hACE2, competitively inhibiting SARS-CoV-2 binding .
Biological Activity
5-Methoxy-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a complex organic compound belonging to the class of aryl-substituted heterocycles. This compound features a pyrimidine ring, which is a six-membered aromatic structure containing two nitrogen atoms, and is substituted with a 2-methoxyphenyl group and a phenolic hydroxyl group. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| 5-Methoxy-2-(4-(4-methoxyphenyl)-5-methyl-pyrazol-3-yl)phenol | 12.5 | 25 |
| Other Pyrimidine Derivatives | 6.25 - 20 | 10 - 30 |
Note: TBD = To Be Determined based on specific studies.
In vitro studies have shown that similar compounds have MIC values ranging from to against various bacterial strains, indicating the potential for further exploration of this compound's antibacterial effects .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been widely studied, with many showing promising results in inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that compounds with similar structural features to this compound displayed IC50 values in the micromolar range, suggesting effective inhibition of cancer cell viability .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in microbial and cancer cells.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
